molecular formula C12H8Cl2O2 B2426124 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone CAS No. 59522-69-9

1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone

Cat. No. B2426124
CAS RN: 59522-69-9
M. Wt: 255.09
InChI Key: ZRPOSCDUALZSLM-UHFFFAOYSA-N
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Patent
US03931247

Procedure details

A mixture of 81 g (0.50 mole) of 3,4-dichloroaniline, 100 ml of water and 75 ml of conc. HCl was heated on a steam bath to ca. 70°, and 150 ml of conc. HCl was added. White crystals separated and the mixture was cooled to 0°. A solution of 35 g (0.50 mole) of sodium nitrite in 150 ml of water was added at 0°-5° over 25 min and stirring was continued at 0°-5° for 1 hour. A solution of 55 g (0.50 mole) of methyl 2-furyl ketone in 50 ml of acetone was added quickly followed by the dropwise addition over 10 minutes at 4°-5° of a solution of 10 g (0.06 mole) of cupric chloride dihydrate in 20 ml of water. The cooling bath was removed, and the green solution was stirred overnight at ambient temperature. The solid which was deposited was collected by filtration and washed with water. Recrystallization from ca. 800 ml of MeOH gave 45 g (35%) of 5-(3,4-dichlorophenyl)-2-furyl methyl ketone A. Two additional recrystallizations from MeOH gave an analytical sample, m.p. 114°-117°.
Quantity
81 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
cupric chloride dihydrate
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])N.Cl.N([O-])=O.[Na+].[O:15]1[CH:19]=[CH:18][CH:17]=[C:16]1[C:20]([CH3:22])=[O:21]>O.CC(C)=O>[CH3:22][C:20]([C:16]1[O:15][C:19]([C:4]2[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=2)=[CH:18][CH:17]=1)=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
75 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
55 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
cupric chloride dihydrate
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath to ca. 70°
CUSTOM
Type
CUSTOM
Details
White crystals separated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0°
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the green solution was stirred overnight at ambient temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid which was deposited was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ca. 800 ml of MeOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=O)C=1OC(=CC1)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.